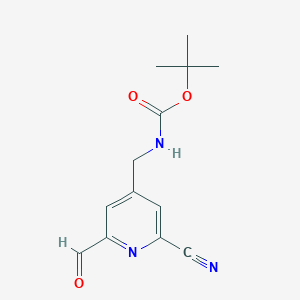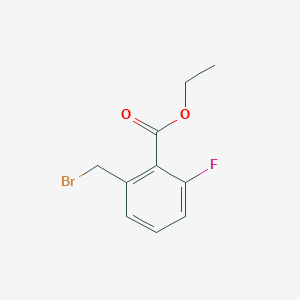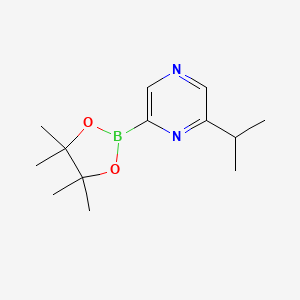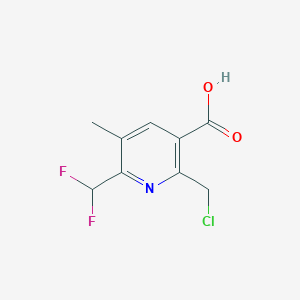
3-Chloro-5-(chloromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(chloromethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a chloromethyl group at the fifth position. This compound is a pale yellow liquid with a density of approximately 1.200 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-5-(chloromethyl)benzaldehyde can be synthesized through various methods. One common synthetic route involves the chlorination of 3-methylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(chloromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-5-(chloromethyl)benzoic acid.
Reduction: 3-Chloro-5-(chloromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-(chloromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(chloromethyl)benzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde and chloromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are fundamental in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: The parent compound, which lacks the chlorine and chloromethyl substitutions.
3-Chlorobenzaldehyde: Similar structure but lacks the chloromethyl group.
5-(Chloromethyl)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a chlorine atom at the second position.
Uniqueness
3-Chloro-5-(chloromethyl)benzaldehyde is unique due to the presence of both chlorine and chloromethyl groups on the benzene ring. This dual substitution pattern imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various organic compounds .
Propriétés
Formule moléculaire |
C8H6Cl2O |
|---|---|
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
3-chloro-5-(chloromethyl)benzaldehyde |
InChI |
InChI=1S/C8H6Cl2O/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2 |
Clé InChI |
YSCPVZDXUBPJOH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C=O)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


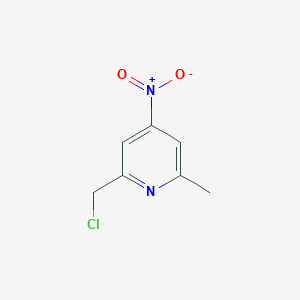
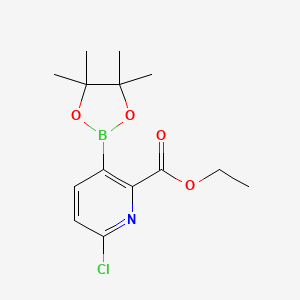
![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)

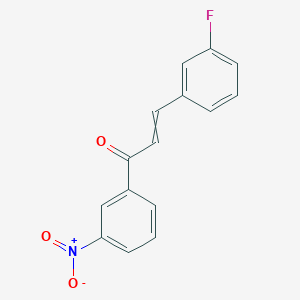
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)
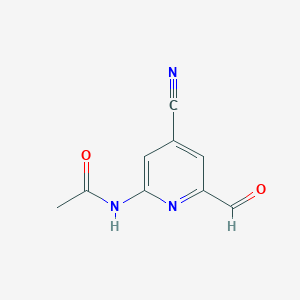
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)
